molecular formula C12H20N2O3S B15209275 5-[(Pentylsulfanyl)methyl]-1,2-oxazol-3-yl dimethylcarbamate CAS No. 89661-32-5

5-[(Pentylsulfanyl)methyl]-1,2-oxazol-3-yl dimethylcarbamate

Cat. No.: B15209275
CAS No.: 89661-32-5
M. Wt: 272.37 g/mol
InChI Key: DWQZPIAGVOTGLX-UHFFFAOYSA-N
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Description

5-((Pentylthio)methyl)isoxazol-3-yl dimethylcarbamate is a compound belonging to the isoxazole family, which is known for its diverse biological activities and therapeutic potential Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((Pentylthio)methyl)isoxazol-3-yl dimethylcarbamate typically involves the formation of the isoxazole ring followed by the introduction of the pentylthio and dimethylcarbamate groups. One common method for synthesizing isoxazoles is the [3+2] cycloaddition reaction of nitrile oxides with alkynes or alkenes. This reaction can be catalyzed by metals such as copper (Cu) or ruthenium (Ru), although metal-free methods are also being explored to reduce costs and environmental impact .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-((Pentylthio)methyl)isoxazol-3-yl dimethylcarbamate can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the pentylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The isoxazole ring can be reduced under specific conditions to form corresponding amines.

    Substitution: The dimethylcarbamate group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the dimethylcarbamate group.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted carbamates or thiocarbamates.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-((Pentylthio)methyl)isoxazol-3-yl dimethylcarbamate involves its interaction with specific molecular targets. The isoxazole ring can interact with enzymes or receptors, modulating their activity. The pentylthio group may enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The dimethylcarbamate group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function .

Comparison with Similar Compounds

Similar Compounds

    Isoxazole derivatives: Compounds with similar isoxazole rings but different substituents.

    Thiadiazoles: Five-membered rings containing sulfur and nitrogen atoms.

    Oxadiazoles: Five-membered rings containing oxygen and nitrogen atoms.

Uniqueness

5-((Pentylthio)methyl)isoxazol-3-yl dimethylcarbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the pentylthio group and dimethylcarbamate moiety differentiates it from other isoxazole derivatives, potentially leading to unique interactions with biological targets and distinct therapeutic applications .

Properties

CAS No.

89661-32-5

Molecular Formula

C12H20N2O3S

Molecular Weight

272.37 g/mol

IUPAC Name

[5-(pentylsulfanylmethyl)-1,2-oxazol-3-yl] N,N-dimethylcarbamate

InChI

InChI=1S/C12H20N2O3S/c1-4-5-6-7-18-9-10-8-11(13-17-10)16-12(15)14(2)3/h8H,4-7,9H2,1-3H3

InChI Key

DWQZPIAGVOTGLX-UHFFFAOYSA-N

Canonical SMILES

CCCCCSCC1=CC(=NO1)OC(=O)N(C)C

Origin of Product

United States

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